molecular formula C48H72O6 B1642680 3,6,7,10,11-Pentahexoxytriphenylen-2-ol CAS No. 156244-98-3

3,6,7,10,11-Pentahexoxytriphenylen-2-ol

Cat. No. B1642680
CAS RN: 156244-98-3
M. Wt: 745.1 g/mol
InChI Key: IUYYUSKHZOXORT-UHFFFAOYSA-N
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Description

“3,6,7,10,11-Pentahexoxytriphenylen-2-ol” is a chemical compound with the molecular formula C48H72O6 . It is a member of the triphenylene family of compounds, which are known for their unique optical properties and potential applications in optoelectronic devices .


Molecular Structure Analysis

The molecular structure of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” can be represented by the SMILES notation: CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” include a molecular weight of 745.1 g/mol . Other properties such as melting point, boiling point, and density are predicted to be 50 °C, 808.9±60.0 °C, and 1.030±0.06 g/cm3 respectively .

Scientific Research Applications

Liquid Crystal Compounds

The compound is used in the formation of CPI (complementary polytopic interaction) stabilized liquid crystal compounds . Most of the esters of this phenol give an enantiotopic Col h columnar liquid crystal phase, which is stable over a wide temperature interval . This can be further enhanced by formation of 1:1 CPI compounds with either 2,3,6,7,10,11-hexakis (4-nonylphenyl)triphenylene {PTP9} 1 or hexakis (4-nonylphenyl)dipyrazino [2,3- f :2′,3′- h ]quinoxaline {PDQ9} 2 .

Inducing Liquid Crystal Behavior

Similar to other triphenylene derivatives, these additives can also be used to induce liquid crystal behavior in otherwise non-mesogenic esters .

Synthesis of New Compounds

An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis (hexyloxy)triphenylene is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene 3 to 3,3′,4,4′-tetrakis (hexyloxy)biphenyl 4 .

Phase Behavior Studies

The compound is used in the study of phase behaviors of side-chain liquid crystalline copolymers based on triphenylene discotic mesogen unit . The content of the spacer was crucial to determine the LC structures .

Copolymerization

The compound is used in the copolymerization process to better understand the interrelation of microstructures and how Tp mesogenic orders constitute the key basis for various applications .

Formation of Stable Columnar Phases

The compound is used in the formation of stable columnar phases . The PMTS formed a stable columnar nematic phase ( ΦN) and the PMT6S exhibited a stable hexagonal columnar phase ( ΦH ) .

Future Directions

The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .

properties

IUPAC Name

3,6,7,10,11-pentahexoxytriphenylen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYUSKHZOXORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

Synthesis routes and methods

Procedure details

Anhydrous iron chloride (4.7 g, 28.9 mmol) was added to a stirred mixture of 2-acetoxy-1-hexyloxybenzene (3.4 g, 14.4 mmol) and 3,3′,4,4′-tetrahexyloxybiphenyl (4.0 g, 7.2 mmol) in dichloromethane. The mixture was stirred for 5 h and poured onto methanol (300 ml). The resultant precipitate was filtered off and saponified with potassium carbonate in ethanol (5% water) under reflux for over night. After cooling, water (50 ml) was added and the product was extracted with dichloromethane, dried (MgSO4), concentrated and purified by column chromatography on silica gel using dichloromethane and petroleum spirit (1:1) as eluent and then recrystallised from ethanol to yield a white solid (3.59 g, 67%). Found: C, 77.30; H, 9.85. C48H72O6 requires C, 77.38; H, 9.74. δH (CHCl3) 7.96 (s, 1H, ArH), 7.83-7.82 (m, 4H, ArH), 7.77 (s, 1H, ArH), 5.92 (1H, s, OH), 4.31-4.18 (m, 10H, OCH2), 1.99-1.92 (m, 10H, CH2), 1.58-1.55 (m, 10H, CH2), 1.46-1.38 (m, 20H, CH2), 0.97-0.83 (15H, m, CH3).
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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